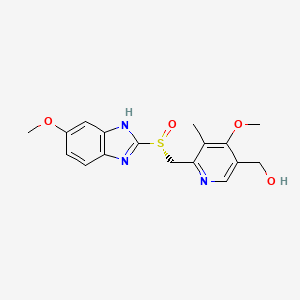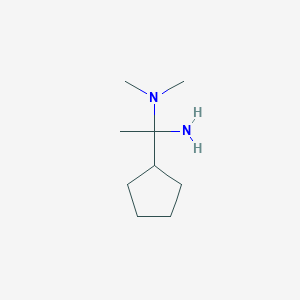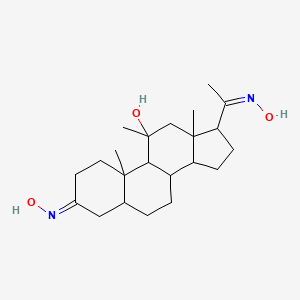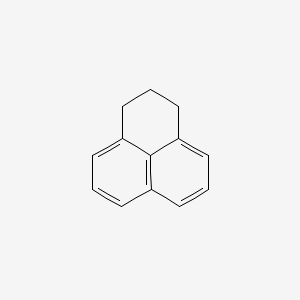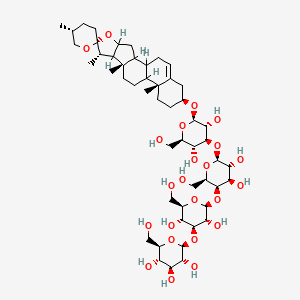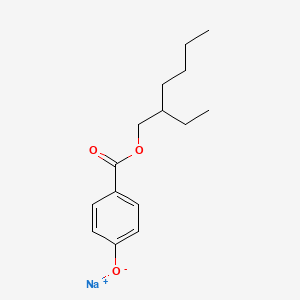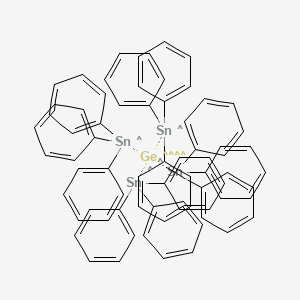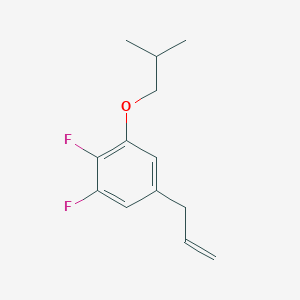
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a phenyl ring substituted with iso-butoxy and difluoro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iso-butoxy-4,5-difluorobenzene and propene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common catalysts include palladium or nickel complexes, while solvents such as toluene or dichloromethane are used to dissolve the reactants.
Reaction Steps: The key steps in the synthesis include the formation of the propene group and its subsequent attachment to the phenyl ring. This may involve reactions such as alkylation, halogenation, and coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced technologies, such as microwave-assisted synthesis or flow chemistry, can further enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or alkanes.
Substitution: The phenyl ring can undergo substitution reactions, where the iso-butoxy or difluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in the study of biological pathways and interactions, especially in the context of drug discovery and development.
Medicine: The compound’s unique structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer or neurological disorders.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-butene: Similar structure with a butene group instead of propene.
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-ethene: Similar structure with an ethene group instead of propene.
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-methane: Similar structure with a methane group instead of propene.
Uniqueness
3-(3-iso-Butoxy-4,5-difluorophenyl)-1-propene is unique due to its specific combination of iso-butoxy and difluoro substituents on the phenyl ring, along with the propene group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C13H16F2O |
|---|---|
分子量 |
226.26 g/mol |
IUPAC 名称 |
1,2-difluoro-3-(2-methylpropoxy)-5-prop-2-enylbenzene |
InChI |
InChI=1S/C13H16F2O/c1-4-5-10-6-11(14)13(15)12(7-10)16-8-9(2)3/h4,6-7,9H,1,5,8H2,2-3H3 |
InChI 键 |
QQGULBKDEAZXHR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C(=CC(=C1)CC=C)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
